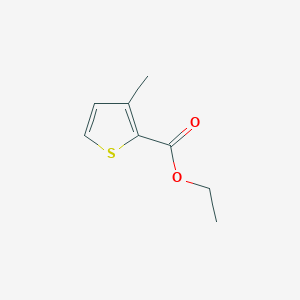

Ethyl 3-methylthiophene-2-carboxylate

Cat. No. B1319415

Key on ui cas rn:

14300-64-2

M. Wt: 170.23 g/mol

InChI Key: UZTZDXILWKKQRB-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06265424B1

Procedure details

A solution of ethyl 3-methyl-2-thiophenecarboxylate (20.0 g, 0.118 mol) and sodium hydroxide (12.3 g, 0.307 mol) in acetic acid (75 mL) was heated to 60° C. Bromine (46.9 g, 0.294 mol) was added dropwise at such a rate so as to maintain the temperature of the reaction mixture at <85° C. When the addition was complete, the resulting solution was stirred at 85° C. for 6 hours, at which time analysis by gas chromatography/mass spectrometry showed complete conversion to ethyl 4,5-dibromo-3-methyl-2-thophenecarboxylate. The solution was allowed to cool to 50° C. and zinc dust (15.4 g, 0.236 mol) was added in 3 gram portions such that the exotherm was controlled to remain below 85° C. When the addition was completed, the resulting slurry was stirred at 85° C. for one hour. The solution was filtered hot through a small bed of celite. Water (300 mL) was added and the mixture was extracted with heptanes (300 mL). The organic phase was washed with water, then concetrated to dryness to give 26.9 g (89%) as an off white oil which slowly crystallized upon standing at ambient temperature. In a similar fashion, methyl 3-methyl-2-thiophenecarboxylate may be converted methyl-4bromo-3-methyl-2-thiophenecarboxyltate in 97% yield.

Yield

97%

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][C:2]1[CH:6]=[CH:5][S:4][C:3]=1[C:7]([O:9][CH2:10][CH3:11])=[O:8].[OH-].[Na+].[Br:14]Br>C(O)(=O)C.[Zn]>[Br:14][C:6]1[C:2]([CH3:1])=[C:3]([C:7]([O:9][CH2:10][CH3:11])=[O:8])[S:4][CH:5]=1 |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

20 g

|

|

Type

|

reactant

|

|

Smiles

|

CC1=C(SC=C1)C(=O)OCC

|

|

Name

|

|

|

Quantity

|

12.3 g

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

|

Name

|

|

|

Quantity

|

75 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)O

|

Step Two

|

Name

|

|

|

Quantity

|

46.9 g

|

|

Type

|

reactant

|

|

Smiles

|

BrBr

|

Step Three

|

Name

|

|

|

Quantity

|

15.4 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Zn]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

85 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the resulting solution was stirred at 85° C. for 6 hours, at which time analysis by gas chromatography/mass spectrometry

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to maintain the temperature of the reaction mixture at <85° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

When the addition

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to cool to 50° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remain below 85° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

When the addition

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the resulting slurry was stirred at 85° C. for one hour

|

|

Duration

|

1 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The solution was filtered hot through a small bed of celite

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Water (300 mL) was added

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the mixture was extracted with heptanes (300 mL)

|

WASH

|

Type

|

WASH

|

|

Details

|

The organic phase was washed with water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give 26.9 g (89%) as an off white oil which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

slowly crystallized

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

upon standing at ambient temperature

|

Outcomes

Product

Details

Reaction Time |

6 h |

|

Name

|

|

|

Type

|

|

|

Smiles

|

BrC=1C(=C(SC1)C(=O)OCC)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 97% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |